REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][C:11]1[CH:12]=[C:13]([Cl:17])[CH:14]=[N:15][CH:16]=1)[NH2:6])#[N:2].[Br:18]Br>C(O)(=O)C>[NH2:6][C:5]1[CH:7]=[CH:8][C:9]([O:10][C:11]2[CH:12]=[C:13]([Cl:17])[CH:14]=[N:15][CH:16]=2)=[C:3]([C:1]#[N:2])[C:4]=1[Br:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(N)C=CC1OC=1C=C(C=NC1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(OC=2C=C(C=NC2)Cl)C=C1)C#N)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |